3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- is a chemical compound with the CAS number 312917-14-9 and a molecular weight of 332.42 g/mol. This compound features a thiophene ring and a tetrahydrobenzo[b]thien moiety, contributing to its unique properties and potential applications in medicinal chemistry and material science. The molecular formula is C20H16N2OS, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.
This compound falls under the category of thiophenes and carboxamides. Thiophenes are five-membered aromatic heterocycles containing sulfur, while carboxamides are characterized by the presence of a carbonyl group attached to a nitrogen atom. The specific classification of this compound aligns with its structural features and functional groups.
The synthesis of 3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- typically involves multi-step reactions starting from readily available precursors. One established method includes the use of 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide as an intermediate. The synthesis can be achieved through nucleophilic substitution reactions followed by cyclization processes .
The molecular structure of 3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- can be represented as follows:
This structure includes a thiophene ring fused with a tetrahydrobenzo[b]thiene system and a cyano group attached to the nitrogen atom of the carboxamide.
The compound can undergo various chemical reactions typical for thiophenes and carboxamides. These include:
Reactions involving this compound often require careful control of reaction conditions such as temperature and pH to achieve desired yields and selectivity.
The mechanism of action for 3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- has been studied in silico for its potential as an anti-inflammatory agent. It is suggested that the compound inhibits enzymes such as 5-lipoxygenase (5-LOX), which plays a critical role in inflammatory pathways.
Molecular docking studies indicate that this compound exhibits binding affinities that suggest its potential effectiveness in inhibiting specific targets involved in inflammation .
While specific physical properties such as boiling point are not well-documented, it is crucial for compounds like this to be stored under controlled conditions to maintain stability.
The tetrahydrobenzo[b]thiophene core in N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-3-thiophenecarboxamide is synthesized via ortho-lithiation/electrophilic cyclization sequences. As demonstrated for analogous benzo[b]thiophenes, N,N-diethyl O-3-halophenylcarbamates serve as precursors for directed ortho-lithiation. Regioselective deprotonation adjacent to the halogen (e.g., Cl, Br) at −78°C, followed by treatment with elemental sulfur, generates transient thiolate intermediates. Subsequent electrophilic cyclization—using iodine or bromine—furnishes the 3-halo-4,5,6,7-tetrahydrobenzo[b]thiophene scaffold with precise control over the C-2 and C-3 substitution pattern [7]. This method achieves >85% regioselectivity for C-3 halogenation, critical for downstream cyano functionalization. Alternative approaches include radical cyclization of ortho-alkynyl thioethers, though yields are moderate (60–70%) compared to electrophilic routes [7]. The cyclohexane ring in the tetrahydro derivative is typically introduced via cyclohexanone precursors undergoing Gewald-type reactions with sulfur and cyanoacetates, followed by dehydrogenation-aromatization when needed [3].
Table 1: Comparison of Cyclization Strategies for Tetrahydrobenzo[b]thiophene Synthesis
Method | Precursor | Regioselectivity | Yield Range | Key Advantage |
---|---|---|---|---|
Ortho-lithiation/Cyclization | N,N-Diethyl O-3-halophenylcarbamates | High (C-3) | 75–92% | Precise C-2/C-3 functionalization |
Radical Cyclization | ortho-Alkynyl thioethers | Moderate | 60–70% | No directed metalation required |
Gewald Reaction | Cyclohexanone/cyanoacetate/sulfur | High (C-2) | 65–85% | Direct annulation; C-2 CN group introduction |
Palladium-catalyzed coupling is pivotal for introducing the 3-thiophenecarboxamide moiety. The 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene core undergoes Buchwald-Hartwig amidation with 3-thiophenecarbonyl chloride or activated esters (e.g., N-hydroxysuccinimide ester). Employing Pd(dba)₂/XPhos (2–5 mol%) in toluene at 80–90°C achieves 88–95% coupling efficiency, minimizing dehalogenation side products [6]. For carboxylate activation, EDC/DMAP in dichloromethane efficiently conjugates 5-substituted thiophene-2-carboxylic acids to aminoheterocycles at ambient temperature (20–25°C), yielding 78–85% of carboxamide products within 48 hours [6] [1]. Microwave-assisted catalysis reduces this to 1–2 hours with comparable yields, enhancing throughput [1]. Key challenges include steric hindrance from C-2 substituents; bulkier groups (e.g., 2,6-dichlorophenyl) necessitate higher temperatures (110°C) and Josiphos-type ligands to maintain efficacy [6].
The kinetics and equilibria of cyano group incorporation at C-3 of the tetrahydrobenzo[b]thiophene core are profoundly influenced by solvent polarity and hydrogen-bonding capacity. In aprotic polar solvents (DMF, ε=36.7; DMSO, ε=46.7), nucleophilic addition of cyanide to 3-halo precursors proceeds 5–8× faster than in protic solvents (MeOH, ε=32.7) due to enhanced anion stabilization and substrate solubilization. However, competitive hydrolysis of CN⁻ becomes significant in DMF/H₂O mixtures, reducing yields by 15–20% [2] [8]. Protic solvents like tert-butanol (ε=12.5) suppress hydrolysis but slow reaction rates due to H-bonding with nucleophiles. Optimized conditions use DMF with molecular sieves (to sequester H₂O) and phase-transfer catalysts (tetrabutylammonium bromide), achieving 92% conversion at 60°C in 4 hours [8]. Solvent effects also manifest in crystallization: higher-polarity solvents (acetone, ε=20.7) yield needle-like crystals with large aspect ratios (>5:1), while alcohols afford equidimensional morphologies (aspect ratio ~2:1), impacting filtration efficiency during purification [8] [9].
Table 2: Solvent Parameters vs. Cyanation Efficiency
Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ min⁻¹) | Max. Yield | Crystal Morphology |
---|---|---|---|---|
DMF | 36.7 | 8.9 | 92% | Needles (aspect ratio >5:1) |
DMSO | 46.7 | 9.2 | 90% | Plates |
Acetonitrile | 37.5 | 7.1 | 88% | Prisms |
tert-Butanol | 12.5 | 1.8 | 85% | Equidimensional |
Methanol | 32.7 | 1.5 | 75%* | Agglomerates |
*Yield reduction due to hydrolysis.
Ring-annulation strategies transform the cyano group into fused pyridine systems, augmenting pharmacological relevance. Treatment with β-dicarbonyl compounds (e.g., acetylacetone) in acetic acid under reflux (120°C) induces Knoevenagel condensation, followed by intramolecular cyclization, yielding 5,6,7,8-tetrahydrothieno[2,3-b]quinolines. This one-pot sequence achieves 70–80% efficiency but requires stoichiometric ammonium acetate as a nitrogen source [3]. Alternatively, microwave-assisted ring closure with formamide (HCONH₂) at 150°C for 20 minutes directly synthesizes unsubstituted thienopyridines in 85% yield [3] [1]. For α,β-unsaturated ketone hybrids, aldol condensation of the carboxamide’s ketone moiety with arylaldehydes generates electrophilic enones, which undergo Michael addition with the tetrahydrobenzo[b]thiophene’s enolizable positions. DFT studies (B3LYP/6-31G*) confirm low energy barriers (ΔG‡ ~15–20 kcal/mol) for these cyclizations, consistent with experimental yields of 75–90% [1] [3].
Table 3: Post-Functionalization Routes to Fused Heterocycles
Target System | Reagents/Conditions | Key Intermediate | Yield | Application Relevance |
---|---|---|---|---|
Thieno[2,3-b]quinoline | Acetylacetone/NH₄OAc/AcOH, Δ | Enaminone from C-3 CN group | 70–80% | Anticancer scaffolds [6] |
Thienopyridine (unsubstituted) | HCONH₂, MW 150°C, 20 min | Cyano group | 85% | Antimicrobial cores [3] |
α,β-Unsaturated ketone hybrids | Arylaldehydes/EtOH, piperidine, Δ | Carboxamide carbonyl | 75–90% | Anti-inflammatory agents [1] |
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: